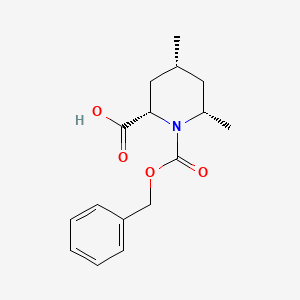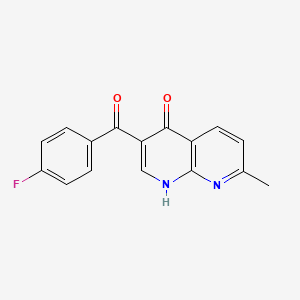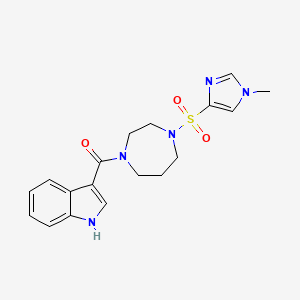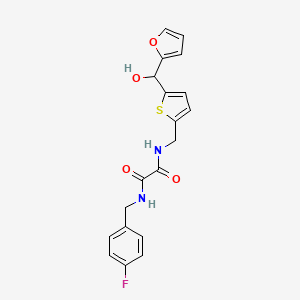
N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex processes, including reactions of pyrazole with various substituted acetamides to produce anti-inflammatory active compounds (Sunder & Maleraju, 2013). Another study describes the synthesis of furan/thiophene-based derivatives, highlighting methodologies that could be applied to the synthesis of "N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide" (A.S & Kumar.M, 2023).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through crystallographic studies and spectral analysis, which help in understanding the compound's spatial configuration and electronic properties (Chi, Wang, & Chen, 2002).
Chemical Reactions and PropertiesResearch on the C-H bond activation/borylation of furans and thiophenes using iron N-heterocyclic carbene complexes provides insights into the chemical reactivity of furan and thiophene rings, relevant to the subject compound (Hatanaka, Ohki, & Tatsumi, 2010). This indicates potential reactivity paths that could be explored for "N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide."
Physical Properties Analysis
The synthesis and analysis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reveal information about the thermal properties and potential physical characteristics of related compounds (Pimenova et al., 2003).
Chemical Properties Analysis
The synthesis and antimicrobial activity study of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine derivatives highlight the potential chemical properties, including reactivity with biological targets, of similar compounds (Mishra & Chundawat, 2019).
科学的研究の応用
Application in Orexin Receptor Antagonism
The compound N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide might be structurally related to or have functional similarities with compounds used in research on orexin receptors, which play a significant role in feeding, arousal, stress, and drug abuse. A study investigated the effects of selective orexin receptor antagonists, including compounds structurally related to the subject compound, in a binge eating model in rats. The results highlighted the role of orexin-1 receptor mechanisms in compulsive eating behaviors, suggesting that such compounds could offer novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Role in CYP3A Enzyme Activity Studies
Compounds with a benzyloxy-substituted lactone structure, similar to N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, have been utilized in studies to assess CYP3A enzyme activity in both rat and human hepatocytes. These studies employ such compounds as selective fluorescent probes, facilitating the measurement of CYP3A activity, which is crucial for understanding drug metabolism and interactions (Nicoll-Griffith et al., 2004). This application underscores the potential utility of N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide and related compounds in drug development and pharmacokinetic research.
Involvement in Environmental Chemistry
The study of the photo-oxidation of furan compounds, which may include structural relatives of N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide, reveals their role in the formation of unsaturated dicarbonyl products with significant environmental implications. Such research contributes to our understanding of atmospheric chemistry and the potential environmental impacts of furan derivatives (Alvarez et al., 2009). This highlights the broader relevance of studying furan-containing compounds, beyond their immediate biomedical applications.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14-7-8-16(27-14)17(23)15-2-1-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOXLNRDFHNYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)

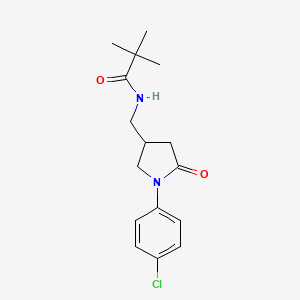
![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)
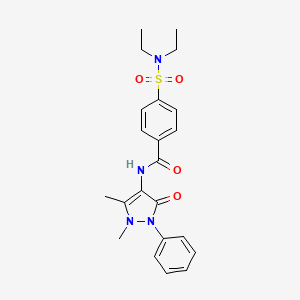
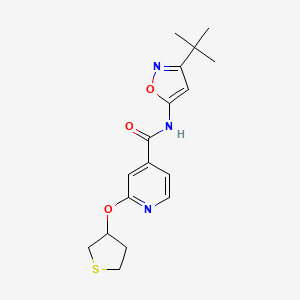
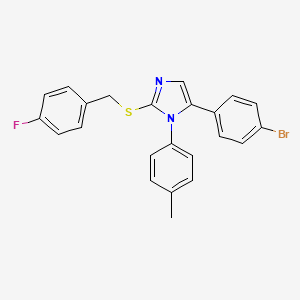
![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
